3-Amino-N~2~-(methoxycarbonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N~2~-(methoxycarbonyl)alaninamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a methoxycarbonyl group, and an alaninamide moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Vorbereitungsmethoden
The synthesis of 3-Amino-N~2~-(methoxycarbonyl)alaninamide can be achieved through several synthetic routes. One common method involves the reaction of alanine derivatives with methoxycarbonylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as methanol, to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-Amino-N~2~-(methoxycarbonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.
Wissenschaftliche Forschungsanwendungen
3-Amino-N~2~-(methoxycarbonyl)alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-N~2~-(methoxycarbonyl)alaninamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-N~2~-(methoxycarbonyl)alaninamide can be compared with similar compounds such as:
3-Amino-N,N-dimethyl-L-alaninamide: This compound has a similar structure but with dimethyl substitution on the amino group.
N-(3-Amino-2-methylpropyl)-N~3~-(methoxycarbonyl)-β-alaninamide: This compound features a different substitution pattern on the alaninamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
494227-53-1 |
---|---|
Molekularformel |
C5H11N3O3 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
methyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C5H11N3O3/c1-11-5(10)8-3(2-6)4(7)9/h3H,2,6H2,1H3,(H2,7,9)(H,8,10) |
InChI-Schlüssel |
RTWGZVTVGNUCEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(CN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.